2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a pyridinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the dimethoxyphenyl and pyridinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
- **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, or selectivity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C25H24N6O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N6O3S/c1-17(19-8-7-13-26-15-19)27-28-23(32)16-35-25-30-29-24(31(25)20-9-5-4-6-10-20)18-11-12-21(33-2)22(14-18)34-3/h4-15H,16H2,1-3H3,(H,28,32)/b27-17+ |
InChI Key |
ARTLBEYBRGRGEU-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CN=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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